molecular formula C16H24N4O5 B15214297 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate CAS No. 81532-73-2

4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate

Cat. No.: B15214297
CAS No.: 81532-73-2
M. Wt: 352.39 g/mol
InChI Key: GDXZWQHANJFEKM-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a cyclopenta[d]pyrimidine core, making it a valuable candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate typically involves the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.

    Isopropoxy Group Addition: The isopropoxy group is added through an alkylation reaction, typically using isopropyl halides in the presence of a base.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydro derivatives of the cyclopenta[d]pyrimidine core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor interactions.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate stands out due to its unique combination of a piperazine ring and a cyclopenta[d]pyrimidine core, which imparts distinct pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

81532-73-2

Molecular Formula

C16H24N4O5

Molecular Weight

352.39 g/mol

IUPAC Name

oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C14H22N4O.C2H2O4/c1-10(2)19-13-11-4-3-5-12(11)16-14(17-13)18-8-6-15-7-9-18;3-1(4)2(5)6/h10,15H,3-9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

GDXZWQHANJFEKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1CCC2)N3CCNCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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